molecular formula C13H22ClN5 B12225147 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12225147
M. Wt: 283.80 g/mol
InChI Key: GBYFNDZMFJXCHY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-7-18-8-6-13(16-18)14-9-12-10-17(5-2)15-11(12)3;/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,16);1H

InChI Key

GBYFNDZMFJXCHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2C)CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with 1-propylpyrazole-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazole derivatives .

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-[(1-methylpyrazol-3-yl)methyl]aniline
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 5-Amino-pyrazoles

Uniqueness

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a novel compound with potential applications in medicinal chemistry and biological research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole Rings : Starting from hydrazines and 1,3-diketones, pyrazole rings are formed through cyclization reactions.
  • Alkylation : The pyrazole rings are alkylated using alkyl halides under basic conditions to introduce ethyl and propyl groups.
  • Coupling Reaction : The final step involves coupling the two pyrazole rings via a methanamine linker, often using reductive amination or other coupling strategies.

Properties

PropertyValue
CAS No.1856081-20-3
Molecular FormulaC14H24ClN5
Molecular Weight297.83 g/mol
IUPAC NameN-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride
InChIInChI=1S/C14H23N5.ClH/c1...
InChI KeyUNCOQRGFLGHHRA-UHFFFAOYSA-N
Canonical SMILESCCCN1C=CC(=N1)CNCC2=CN(N=C2C)CC.Cl

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various diseases. The compound may modulate signaling pathways related to inflammation and microbial growth.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated effective radical-scavenging activities in various assays (ABTS, FRAP, ORAC), suggesting that this compound could exhibit similar properties .

Study 1: Antioxidant Potential

In a comparative study of pyrazole derivatives, the lead compound exhibited significant antioxidant activity with an ABTS value comparable to known antioxidants like Trolox and Edaravone. The study utilized in vitro assays to evaluate radical-scavenging abilities, which were found to be substantial across multiple tests .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of various pyrazole derivatives on acetylcholinesterase (AChE) and carboxylesterase (CES). N-[...]-hydrochloride showed moderate inhibition against AChE while demonstrating no cytotoxic effects on cultured human fibroblasts at concentrations up to 100 μM. This suggests potential therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .

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